molecular formula C16H18IN3O2S B2993618 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone CAS No. 866020-50-0

1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone

Cat. No.: B2993618
CAS No.: 866020-50-0
M. Wt: 443.3
InChI Key: QLTVIMQPWHGERZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-iodophenoxy group and at position 5 with a piperazinomethyl moiety. The piperazine ring is further functionalized with an ethanone group. Synthetic characterization typically employs FT-IR, NMR (1H, 13C), and mass spectrometry .

Properties

IUPAC Name

1-[4-[[2-(4-iodophenoxy)-1,3-thiazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18IN3O2S/c1-12(21)20-8-6-19(7-9-20)11-15-10-18-16(23-15)22-14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVIMQPWHGERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone typically involves the following steps:

  • Formation of the Thiazole Ring: : The synthesis begins with the formation of the thiazole ring, which is achieved by reacting a thioamide with an α-haloketone under acidic conditions.

  • Introduction of the Iodophenoxy Group: : The thiazole intermediate is then reacted with 4-iodophenol in the presence of a base to introduce the iodophenoxy group.

  • Formation of the Piperazine Derivative: : This intermediate is then reacted with piperazine to form the piperazine derivative.

  • Final Acylation Step: : The final step involves the acylation of the piperazine derivative with an appropriate acylating agent, typically under basic conditions, to yield the target compound.

Industrial Production Methods

On an industrial scale, these synthetic steps are often optimized for yield and efficiency. Catalysts and high-throughput techniques may be employed to facilitate the reactions. Purification methods such as crystallization and chromatography are utilized to obtain the final pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone can undergo various types of chemical reactions, including:

  • Oxidation: : In the presence of oxidizing agents, the compound may form corresponding oxidized products.

  • Reduction: : Reducing agents may convert certain functional groups into reduced forms.

  • Substitution Reactions: : The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halide exchange reactions can occur with reagents like sodium iodide.

Major Products Formed

The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole N-oxides, while reduction may lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is studied for its potential as a building block for more complex organic molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, research is ongoing to explore the compound's potential therapeutic applications. Its structure suggests it could be developed as a pharmaceutical agent, particularly in areas like oncology and neurology.

Industry

Industrially, the compound's stability and reactivity make it useful in material science applications, such as the development of new polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. Its iodophenoxy moiety can bind to active sites, potentially inhibiting or modifying the function of these targets. The piperazine and thiazole rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives
  • Structure : Replaces the thiazole with a tetrazole ring and substitutes piperidine for piperazine.
  • Piperidine lacks the piperazine’s secondary amine, reducing hydrogen-bonding capacity.
(b) 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone
  • Structure: Retains the thiazole-ethanone core but substitutes the iodophenoxy group with a 2,5-dimethoxyanilino moiety.
  • Key Differences : Methoxy groups are electron-donating, increasing electron density compared to iodine’s electron-withdrawing effect. This may enhance solubility but reduce halogen bonding.
  • Physical Properties : Melting point 150–152°C; predicted pKa 1.83, indicating moderate acidity .
(c) 5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole
  • Structure: Features a fluoroanilino substituent instead of iodophenoxy.
  • Key Differences : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter lipophilicity.
  • Activity : Fluorine’s metabolic stability may enhance bioavailability compared to iodine .

Modifications to the Piperazine/Ethanone Moiety

(a) 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone
  • Structure: Replaces the methylpiperazino group with a sulfonylphenyl-piperazine.
  • Key Differences : Sulfonyl groups increase polarity and may improve target selectivity via electrostatic interactions.
  • Synthesis: Uses bromo-ethanone intermediates coupled with tetrazole thiols .
(b) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone
  • Structure: Substitutes iodophenoxy with trifluoromethylpyridinyl groups on both the thiazole and piperazine.
  • Key Differences: Trifluoromethyl groups enhance lipophilicity and metabolic resistance.

Structural Simplicity vs. Complexity

(a) 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
  • Structure: Lacks the piperazine and iodophenoxy groups.
  • Key Differences : Simpler structure reduces synthetic complexity but limits pharmacokinetic optimization.
  • Utility : Often used as a precursor for more complex derivatives .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • Methoxy/Anilino Groups: Electron-donating substituents improve solubility (e.g., logP reduction) but may reduce target engagement compared to halogenated analogs .

Biological Activity

1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone, also known by its CAS number 866020-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C16H18IN3O2S
  • Molar Mass : 443.3 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds structurally related to thiazoles and piperazines possess significant antitumor properties. The presence of the iodophenoxy group may enhance the compound's interaction with cellular targets involved in cancer progression.

  • Case Study : A study evaluating similar thiazole derivatives showed promising cytotoxic effects against various cancer cell lines, suggesting that modifications in the molecular structure can lead to enhanced biological activity .

2. Antioxidant Properties

Antioxidant activity is critical in preventing oxidative stress-related diseases. The thiazole ring in the compound is known to contribute to antioxidant properties.

  • Research Findings : In comparative studies, thiazole derivatives demonstrated effective radical scavenging abilities, with IC50 values indicating strong antioxidant potential. Such properties are essential for developing therapeutic agents against oxidative stress-related conditions .

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes related to metabolic processes.

  • Mechanism of Action : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. The inhibition of MAO-B, in particular, could position this compound as a candidate for treating conditions like Parkinson's disease .

Detailed Research Findings

StudyFocusKey Findings
Antitumor ActivityDemonstrated cytotoxic effects against HeLa cells with an IC50 value of 58.85 µg/mL.
Antioxidant ActivityShowed significant radical scavenging activity with varying IC50 values among derivatives.
Enzyme InhibitionIdentified as a potential MAO-B inhibitor with implications for neurodegenerative disease treatment.

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